Product packaging for 2-Chloro-5-iodobenzo[d]oxazole(Cat. No.:)

2-Chloro-5-iodobenzo[d]oxazole

Cat. No.: B12857619
M. Wt: 279.46 g/mol
InChI Key: CMAXIBLCDKEBPW-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzo[d]oxazole (CAS 1805083-64-0) is a halogenated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C7H3ClINO, with a molecular weight of 279.46 g/mol . The benzo[d]oxazole core is a privileged scaffold in pharmacology, present in many biologically active molecules and several therapeutic agents, such as platelet aggregation inhibitors and antivirals . The distinct reactivity of the chloro and iodo substituents on this scaffold enables selective functionalization through various metal-catalyzed cross-coupling reactions, facilitating the rapid exploration of chemical space around this core structure. This makes it an ideal precursor for constructing compound libraries for high-throughput screening. Researchers utilize this compound as a key building block in the synthesis of more complex molecules targeting a range of diseases. Its structural features are particularly relevant in the development of potential treatments for type 2 diabetes, where related halogenated benzoic acid derivatives have been investigated as scaffolds for SGLT2 inhibitors and DPP-4 inhibitors . The iodo group is an excellent handle for further derivatization, while the chloro group on the oxazole ring enhances the stability and modulates the electronic properties of the molecule, fine-tuning its interactions with biological targets. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information. This product requires cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClINO B12857619 2-Chloro-5-iodobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H

InChI Key

CMAXIBLCDKEBPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)Cl

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Chloro 5 Iodobenzo D Oxazole Derivatives

Reactivity of Halogen Substituents and Pathways for Functional Group Interconversions

The two halogen atoms in 2-Chloro-5-iodobenzo[d]oxazole exhibit orthogonal reactivity, which is pivotal for its synthetic utility. The chlorine atom at the C2 position is part of an electron-deficient heterocyclic system, making it susceptible to nucleophilic substitution. In contrast, the iodine atom at the C5 position on the electron-richer benzene (B151609) ring is primarily reactive in transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

In contrast, the iodine atom at the C5 position on the carbocyclic ring is significantly less reactive towards SNAr. The benzene ring is less electron-deficient than the oxazole (B20620) ring, and lacks the necessary activation by strongly electron-withdrawing groups in positions ortho or para to the leaving group. Therefore, selective nucleophilic substitution at the C2 position can be achieved with high chemoselectivity, leaving the C5-iodo group intact for subsequent transformations.

PositionHalogenRelative Reactivity in SNArRationaleTypical Nucleophiles
C2ChlorineHighActivation by electron-deficient oxazole ring (N=C-Cl moiety)Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻)
C5IodineLowLack of activation on the benzene ring; less electron-deficient systemGenerally unreactive under standard SNAr conditions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for functionalizing the C5 position of this compound. The reactivity of aryl halides in these reactions follows the general trend I > Br > Cl >> F. nih.gov This reactivity difference is fundamental to the selective functionalization of the target molecule.

The C5-I bond undergoes oxidative addition to a Palladium(0) catalyst much more readily than the C2-Cl bond. nih.gov This allows for selective Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes at the C5 position. wikipedia.orgyoutube.com By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to exclusively form a new bond at the iodinated position while preserving the chlorine substituent for later modification via nucleophilic substitution. rsc.orgnih.gov

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C single bond. youtube.commdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to generate an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation at the C5 position.

ReactionCoupling PartnerCatalyst System (Typical)Result at C5 Position
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃)Formation of C5-R (aryl, vinyl) bond
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine)Formation of C5-C≡C-R bond
HeckH₂C=CHRPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Formation of C5-CH=CHR bond

Organometallic intermediates provide an alternative route for the functionalization of this compound. Two primary strategies are relevant: halogen-metal exchange and directed ortho-metalation (DoM).

Halogen-Metal Exchange: This reaction is highly efficient for aryl iodides. wikipedia.org Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would lead to a rapid and selective exchange of the iodine atom at C5 to form a 5-lithio-2-chlorobenzo[d]oxazole intermediate. wikipedia.orgharvard.edu The rate of lithium-iodine exchange is significantly faster than both lithium-chlorine exchange and deprotonation of the aromatic protons, ensuring high regioselectivity. nih.gov This lithiated intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the C5 position.

Directed ortho-Metalation (DoM): In this strategy, a substituent on the aromatic ring directs a strong base to deprotonate a specific ortho C-H bond through coordination. baranlab.orgharvard.edu The benzoxazole (B165842) ring itself, with its Lewis basic nitrogen and oxygen atoms, can act as a directed metalation group (DMG). uwindsor.ca In the absence of the highly reactive iodine atom, lithiation would be expected to occur at the C4 position, which is ortho to the oxazole oxygen and adjacent to the chloro-substituted carbon. However, in this compound, the kinetic preference for the much faster iodine-lithium exchange means that DoM is unlikely to be the primary reaction pathway when using organolithium reagents. researchgate.net

Reactivity of the Benzoxazole Ring System

The benzoxazole scaffold is an aromatic heterocycle, which confers it with relative stability. wikipedia.org However, the ring system possesses reactive sites that allow for functionalization on both the benzene and oxazole moieties.

The regiochemical outcome of an EAS reaction is controlled by the directing effects of the existing substituents. The iodine atom at C5 is a deactivating but ortho, para-directing group. libretexts.org The fused oxazole ring is deactivating and directs incoming electrophiles to the C4, C6, and C7 positions. The combined influence of these factors suggests that electrophilic attack, while difficult, would preferentially occur at the C4 or C6 positions, which are ortho to the iodo substituent. Steric hindrance may favor substitution at the C6 position over the more crowded C4 position. Common EAS reactions include nitration, halogenation, and sulfonation, though they would likely require harsh conditions to proceed. masterorganicchemistry.comlibretexts.org

The benzoxazole ring system is generally stable to many oxidative and reductive conditions. However, under specific and often forceful conditions, transformations of the heterocyclic moiety can be induced.

Oxidative Transformations: Strong oxidizing agents can lead to the degradation of the benzoxazole ring. Milder oxidation can sometimes occur at the C4 position of the oxazole ring, potentially leading to ring-cleavage products. tandfonline.com In some substituted oxazoles, oxidation can lead to the formation of corresponding 2-oxazolone derivatives.

Reductive Transformations: Catalytic hydrogenation or reduction with strong reducing agents like nickel-aluminum alloys can lead to the cleavage of the oxazole ring. tandfonline.com Additionally, reductive conditions can affect the halogen substituents. Reductive dehalogenation could potentially remove the chlorine and/or iodine atoms, depending on the chosen reagents and conditions. For example, catalytic hydrogenation with a palladium catalyst might selectively remove the more reactive iodine atom before affecting the chlorine atom or the heterocyclic ring.

Ring-Opening and Ring-Closing Reactions of the Oxazole Ring

The structural integrity of the benzoxazole core in this compound derivatives is susceptible to cleavage under nucleophilic conditions, leading to ring-opened products. This process is reversible, and subsequent intramolecular reactions can facilitate the re-formation of the oxazole ring, demonstrating a dynamic equilibrium between ring-opened and ring-closed states.

The most common pathway for the ring-opening of 2-chlorobenzoxazoles is initiated by the attack of a nucleophile at the electron-deficient C2 position. The chlorine atom at this position is an effective leaving group, facilitating an addition-elimination mechanism. This reaction breaks the O-C2 bond, effectively opening the oxazole ring to form an intermediate that, upon rearrangement, yields N-(2-hydroxy-4-iodophenyl) derivatives. For instance, hydrolysis of the 2-chloro group leads to the formation of the corresponding benzoxazol-2-one, which can be further hydrolyzed under acidic or basic conditions to yield 2-amino-4-iodophenol (B79513).

A notable example of this reactivity is the reaction with secondary amines. The treatment of benzoxazoles with secondary amines can lead to ring-opening, affording o-hydroxyamidine adducts. rsc.org This transformation highlights the susceptibility of the C2 carbon to nucleophilic attack and the subsequent cleavage of the heterocyclic ring.

Conversely, ring-closing reactions are fundamental to the synthesis of the benzoxazole core itself. A common synthetic route involves the cyclization of an o-aminophenol derivative. For example, the reaction of 2-amino-4-iodophenol with an acylating agent like acetic anhydride (B1165640) first produces 2-acetamido-4-iodophenol. google.com This intermediate can then undergo dehydration-induced ring closure to form the corresponding 2-methyl-5-iodobenzo[d]oxazole. google.com While this example illustrates the formation of a 2-methyl substituted benzoxazole, similar cyclization strategies using different reagents (e.g., phosgene (B1210022) or its equivalents) are employed to synthesize 2-chloro substituted benzoxazoles from the same 2-amino-4-iodophenol precursor.

The following table summarizes representative ring-opening and ring-closing reactions involving the benzoxazole core.

Reaction Type Starting Material Reagent(s) Product Description
Ring-OpeningThis compoundH₂O / H⁺ or OH⁻2-Amino-4-iodophenolHydrolysis of the 2-chloro group followed by cleavage of the oxazole ring.
Ring-OpeningThis compoundR₂NH (Secondary Amine)N-(2-hydroxy-4-iodophenyl)amidine derivativeNucleophilic attack by the amine at C2 leads to ring cleavage.
Ring-Closing2-Amino-4-iodophenolAcetic Anhydride, then Dehydrating Agent2-Methyl-5-iodobenzo[d]oxazoleN-acylation of the aminophenol followed by intramolecular cyclization. google.com
Ring-Closing2-Amino-4-iodophenolPhosgene (or equivalent)5-Iodobenzoxazolin-2-oneCyclization to form the oxazolone, a precursor to 2-chlorobenzoxazoles.

Mechanistic Insights into the Influence of Chloro and Iodo Substituents on Reaction Pathways

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its two halogen substituents. The chlorine atom at the 2-position and the iodine atom at the 5-position exert distinct effects that govern the molecule's reaction pathways, particularly the nucleophilic substitution and ring-opening reactions central to its chemistry.

Electronic Effects (Inductive and Resonance) on Reactivity Profiles

The electronic nature of the benzoxazole ring is significantly modulated by the inductive and resonance effects of the chloro and iodo substituents.

2-Chloro Substituent: The chlorine atom at the C2 position plays a dominant role in the reactivity of the oxazole ring. Its primary influence is a strong electron-withdrawing inductive effect (-I) owing to its high electronegativity. This effect polarizes the C2-Cl bond and, more importantly, withdraws electron density from the C2 carbon. This renders the C2 position highly electrophilic and exceptionally susceptible to attack by nucleophiles. While chlorine also possesses lone pairs that can be donated via the resonance effect (+M), the inductive effect is overwhelmingly dominant for halogens in such systems. The activation of the ring towards nucleophilic aromatic substitution (SNAr) is a direct consequence of this potent inductive withdrawal. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C2 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to yield the substituted product or a ring-opened derivative. libretexts.org

Steric Hindrance and Directed Effects of Halogen Atoms

Beyond electronic influences, the size of the halogen atoms introduces steric factors that can affect reaction outcomes.

2-Chloro Substituent: The chlorine atom is relatively small and is not considered to impart significant steric hindrance at the C2 position. Its location on the five-membered ring, somewhat external to the main bicyclic plane, allows for the relatively unimpeded approach of a wide range of nucleophiles. Its primary role remains that of an electronic activator and a good leaving group, rather than a source of steric bulk.

5-Iodo Substituent: In stark contrast, the iodine atom is large and sterically demanding. Its van der Waals radius is significantly greater than that of the other atoms in the ring system. This steric bulk can influence the regioselectivity of reactions by physically blocking the approach of reagents to the adjacent C4 and C6 positions on the benzene ring. For reactions involving catalysts or large molecules, the iodine atom can dictate the preferred orientation of approach, thereby acting as a directing group through steric repulsion. In ring-closing reactions, the bulky iodine substituent could potentially influence the conformation of the transition state during cyclization, although this effect is generally considered minor compared to the electronic drivers of the reaction.

Structural Elucidation and Advanced Characterization Techniques for 2 Chloro 5 Iodobenzo D Oxazole

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure of a compound in various states. For 2-Chloro-5-iodobenzo[d]oxazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of its atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be fundamental in confirming the arrangement of atoms in the benzene (B151609) and oxazole (B20620) rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the chlorine, iodine, and the oxazole ring. The proton at the C4 position, being adjacent to the iodine atom, would likely appear as a doublet. The proton at C6, situated between the chlorine and iodine atoms, would be expected to show a doublet of doublets. The proton at C7 would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum is predicted to show seven signals for the benzoxazole (B165842) core. The carbon atom (C2) bonded to the chlorine atom would exhibit a characteristic chemical shift. The carbons bonded to iodine (C5) and the heteroatoms of the oxazole ring (C2, C3a, C7a) would also have distinct chemical shifts.

Heteronuclear NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.8 - 8.0 (d)-
H67.5 - 7.7 (dd)-
H77.3 - 7.5 (d)-
C2-150 - 155
C3a-140 - 145
C4-125 - 130
C5-90 - 95
C6-135 - 140
C7-110 - 115
C7a-150 - 155

Note: These are predicted values and may vary in an actual experimental setting. d = doublet, dd = doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. The spectra for this compound would be characterized by several key vibrational bands.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the oxazole ring would likely show a strong absorption band around 1630-1650 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the oxazole ring would be visible around 1200-1250 cm⁻¹.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the 700-800 cm⁻¹ range.

C-I stretching: The carbon-iodine bond vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the molecular formula, C₇H₃ClINO. Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific groups, such as the chlorine or iodine atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular geometry and how the molecules pack together in the crystal lattice.

Precision Analysis of Molecular Geometry and Conformation

The crystal structure would confirm the planarity of the benzoxazole ring system. It would provide precise measurements of bond lengths and bond angles. For instance, the C-Cl and C-I bond lengths would be determined with high accuracy. The internal angles of the fused ring system would reveal any strain present in the molecule.

Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Cl Bond Length~1.74 Å
C-I Bond Length~2.10 Å
C=N Bond Length~1.30 Å
C-O Bond Length~1.36 Å

Note: These are predicted values based on similar structures.

Computational and Theoretical Investigations of 2 Chloro 5 Iodobenzo D Oxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the molecular properties and reactivity of organic compounds.

Optimized Geometry and Electronic Structure Analysis

To understand the three-dimensional arrangement of atoms and the distribution of electrons in 2-Chloro-5-iodobenzo[d]oxazole, researchers would typically perform geometry optimization using DFT calculations. These calculations determine the lowest energy structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. While specific values for this compound are not available, studies on similar halogenated benzoxazoles indicate that the substitution pattern significantly influences the molecular geometry and electronic properties. nih.govresearchgate.net The analysis of the electronic structure would reveal how the presence of the chloro and iodo substituents affects the electron density distribution across the benzoxazole (B165842) core.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would be used to predict its behavior in chemical reactions. The spatial distribution of the HOMO would indicate the regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO distribution would highlight the regions most likely to accept electrons (electrophilic sites). In related halogenated compounds, it has been shown that halogen substitution can significantly lower the LUMO energy level, which can influence the compound's reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available

(Note: This table is for illustrative purposes only, as specific data for this compound was not found in the literature search.)

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness, Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific calculations for this compound are not available, these descriptors are routinely calculated in computational studies of organic molecules to provide a detailed picture of their reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value
Global Hardness (η) Data not available
Electrophilicity Index (ω) Data not available
Nucleophilicity Index (N) Data not available

(Note: This table is for illustrative purposes only, as specific data for this compound was not found in the literature search.)

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

Conformational Dynamics and Potential Isomerization Pathways

MD simulations could be employed to explore the conformational landscape of this compound. This would involve analyzing the rotational freedom around single bonds and identifying the most stable conformations. Furthermore, these simulations could potentially identify and characterize pathways for isomerization, providing a deeper understanding of the molecule's dynamic stability.

Evaluation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to explicitly model the interactions between this compound and solvent molecules. This allows for the evaluation of how the solvent affects its structure, electronic properties, and reactivity. For instance, the polarity of the solvent can influence the HOMO-LUMO gap and the stability of different conformations.

Structure-Activity Relationship (SAR) Studies Through In Silico Modeling

In silico Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzoxazole class of compounds, these studies often involve the analysis of various substitutions on the core ring system. While general SAR principles for benzoxazoles have been established through research on various derivatives, specific SAR studies detailing the impact of the chloro and iodo substitutions at the 2 and 5 positions of the benzo[d]oxazole ring system, as seen in this compound, are not specifically reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure and biological activity of a series of compounds. This technique is instrumental in predicting the activity of novel compounds and optimizing lead structures. The development of a robust QSAR model involves the calculation of molecular descriptors and the application of statistical methods to generate a predictive equation.

While numerous QSAR studies have been conducted on various series of benzoxazole derivatives, a specific QSAR model for this compound and its analogs has not been found in the reviewed literature. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data, which does not appear to be publicly available for this specific chemical entity.

Molecular Docking Methodologies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its biological target at a molecular level.

Although molecular docking studies are common for benzoxazole derivatives to elucidate their mechanism of action against various biological targets, specific docking studies involving this compound are not described in the available scientific literature. Such an investigation would require the identification of a specific protein target for this compound, followed by computational simulation of their interaction to predict binding affinity and mode.

Computational Prediction of Site-Selectivity in Chemical Reactions

Computational methods are increasingly used to predict the regioselectivity and site-selectivity of chemical reactions. These predictions are valuable for synthetic chemists in planning efficient reaction pathways. For substituted aromatic compounds like this compound, computational models can help predict the most likely position for further chemical modification, such as electrophilic or nucleophilic substitution.

General computational approaches for predicting site-selectivity in the functionalization of aromatic and heteroaromatic systems have been developed. rsc.org These methods often rely on quantum chemical calculations of properties like electrostatic potential, frontier molecular orbitals, and reaction transition states to determine the most reactive sites. However, specific computational studies predicting the site-selectivity of reactions involving this compound have not been reported. Such a study would provide valuable insights into the reactivity of the benzoxazole ring and the influence of the chloro and iodo substituents.

Advanced Research Applications and Future Directions for 2 Chloro 5 Iodobenzo D Oxazole

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of two different halogen atoms on the benzoxazole (B165842) core gives 2-Chloro-5-iodobenzo[d]oxazole significant utility as an intermediate in advanced organic synthesis. The differential reactivity of the C-Cl and C-I bonds allows for programmed, site-selective reactions, providing a clear pathway to complex molecules that would be challenging to assemble otherwise.

The synthesis of polyfunctionalized benzoxazoles is readily achievable using this compound due to the distinct chemical nature of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, while the iodine atom at the 5-position is primarily reactive in metal-catalyzed cross-coupling reactions. This orthogonal reactivity is the key to its utility.

Researchers can first exploit the reactivity of the 2-chloro group by introducing a variety of nucleophiles, such as amines, thiols, or alkoxides, to generate 2-substituted-5-iodobenzoxazoles. Subsequently, the iodo group at the 5-position can be utilized as a handle for transition-metal-catalyzed reactions, including Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings. This stepwise approach allows for the controlled and precise installation of different functional groups at specific positions, leading to a diverse array of highly substituted benzoxazole derivatives. This methodology is crucial for creating molecules with complex substitution patterns for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Representative Sequential Functionalization Reactions

Step Position Reaction Type Reagents/Catalysts Resulting Functional Group
1 C2 Nucleophilic Substitution R-NH₂ (Amine) -NHR
2 C5 Suzuki Coupling R'-B(OH)₂ / Pd catalyst -R' (Aryl/Alkyl)
1 C2 Nucleophilic Substitution R-SH (Thiol) -SR

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for rapidly building molecular complexity. mdpi.com The benzoxazole scaffold can be incorporated into MCRs to generate novel heterocyclic systems efficiently. While direct examples involving this compound in MCRs are not extensively documented, its functional handles make it a prime candidate for such strategies.

For instance, an isocyanide-based MCR could potentially involve the 2-chloro-5-iodobenzoxazole core. One plausible approach would be a Ugi or Passerini-type reaction where a derivative of the benzoxazole acts as one of the key components. The resulting complex product would still retain the iodo-substituent, allowing for further post-condensation modification via cross-coupling, thereby significantly increasing the molecular diversity accessible from a single MCR. The development of such MCRs represents a promising future direction for leveraging this intermediate to create complex and diverse compound libraries. beilstein-journals.org

Scaffold Design in Medicinal Chemistry Research

The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. researchgate.netrsc.org this compound serves as an excellent starting point for designing new therapeutic agents, as its structure can be systematically modified to optimize pharmacological activity.

The nature and position of halogen substituents on a drug scaffold can profoundly influence its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. mostwiedzy.plresearchgate.net The this compound framework is an ideal platform for systematically studying these effects.

Table 2: Influence of Halogen Properties on Molecular Interactions

Halogen Electronegativity Polarizability Potential Interaction Impact on Drug Design
Fluorine (F) High Low H-bonding, Dipole-dipole Can improve metabolic stability and binding affinity.
Chlorine (Cl) Medium Medium Halogen bonding, Dipole-dipole Balances lipophilicity and electronic effects.
Bromine (Br) Medium High Stronger halogen bonding Enhances binding affinity through halogen bonds.

The creation of compound libraries containing a diverse set of related molecules is a cornerstone of modern drug discovery. nih.gov this compound is an exemplary starting material for library synthesis due to its capacity for divergent functionalization. Using automated or parallel synthesis techniques, the C2 and C5 positions can be reacted with large sets of building blocks.

For example, the 2-chloro position can be reacted with a library of amines, and each of the resulting products can then be subjected to Suzuki coupling at the 5-iodo position with a library of boronic acids. This "two-dimensional" diversification strategy can rapidly generate thousands of unique compounds from a single, versatile core structure. Such libraries are invaluable for high-throughput screening campaigns to identify new hit compounds against a wide range of biological targets. researchgate.netnih.gov

Applications in Materials Science and Functional Materials Development

Beyond medicine, the benzoxazole core's unique electronic and photophysical properties make it an attractive component for functional materials. periodikos.com.br Benzoxazole derivatives are known for their strong fluorescence and environmental sensitivity, leading to applications as sensors and probes. periodikos.com.brmdpi.com

The this compound scaffold can be elaborated into advanced materials, such as fluorescent probes. The extended π-conjugated system of the benzoxazole ring is responsible for its fluorescent properties. periodikos.com.br By attaching specific recognition units (e.g., chelators for metal ions) or other fluorophores through reactions at the chloro and iodo positions, novel sensors can be designed. rsc.org For instance, a derivative could be synthesized to detect specific metal ions, where ion binding would cause a measurable change in the fluorescence emission spectrum. mdpi.com The ability to tune the electronic properties of the benzoxazole core through substitution allows for the rational design of probes with specific absorption and emission wavelengths, making them suitable for various imaging and sensing applications, including intracellular imaging in living cells. periodikos.com.brrsc.org

Emerging Methodologies in Benzoxazole Synthesis and Derivatization

The synthesis of benzoxazoles, including halogenated derivatives like this compound, is continually evolving towards greater efficiency, safety, and scalability. Modern synthetic strategies are increasingly focused on overcoming the limitations of traditional batch methods, which can involve harsh conditions, low yields, and the use of hazardous reagents. nih.govajchem-a.com Key areas of innovation include the adoption of continuous flow manufacturing and the development of advanced catalytic systems that offer improved performance and recyclability. nih.govajchem-a.commtak.hu

Continuous Flow Systems for Process Intensification and Scale-Up

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of heterocyclic compounds like benzoxazoles. mtak.humdpi.com These systems, which involve pumping reagents through a network of tubes and reactors, enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. mtak.hudurham.ac.uk The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and highly efficient reactions. mtak.hu

For the synthesis of a complex molecule such as this compound, a multi-step flow process can be designed to telescope several reaction stages into a single, uninterrupted sequence. mdpi.com This approach minimizes manual handling and isolation of intermediates, which is particularly beneficial when dealing with hazardous or unstable compounds. mtak.hu For instance, the formation of the benzoxazole ring, which can be achieved through the condensation of a 2-aminophenol (B121084) precursor with an aldehyde or carboxylic acid derivative, can be seamlessly integrated with subsequent halogenation steps in a continuous flow setup. ajchem-a.comacs.org

Furthermore, flow systems are inherently safer, especially for reactions that are highly exothermic or involve toxic reagents, as the small reaction volumes at any given time mitigate the risks of thermal runaways or accidental releases. mtak.hu This technology is also highly scalable; production volumes can be increased by either extending the operational run time or by "numbering-up" (running multiple reactors in parallel) without the need for extensive re-optimization of the reaction conditions. mtak.hudurham.ac.uk The automation capabilities of flow reactors facilitate rapid screening of reaction parameters and the creation of small, focused libraries of compounds for research and development. durham.ac.uk

Advances in Heterogeneous and Homogeneous Catalysis, including Catalyst Recycling

Catalysis is central to the efficient synthesis of benzoxazoles. Recent research has focused on developing both heterogeneous and homogeneous catalysts that are not only highly active but also recoverable and reusable, aligning with the principles of green chemistry. nih.govajchem-a.com

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.govajchem-a.com Several innovative heterogeneous systems have been developed for benzoxazole synthesis:

Magnetic Nanoparticles: Catalysts such as Fe3O4@SiO2-SO3H, which are sulfonic acid-functionalized magnetic nanoparticles, have been used for the solvent-free condensation of 2-aminophenols with aldehydes. ajchem-a.com These catalysts can be easily recovered using an external magnet and have been reused multiple times without a significant loss of activity. ajchem-a.comresearchgate.net Ruthenium- and iron-based bimetallic nanoparticles also offer magnetic recoverability for use in aqueous media. spast.org

Brønsted Acidic Ionic Liquid Gels (BAIL gels): These materials, created by immobilizing a Brønsted acidic ionic liquid onto a silica (B1680970) gel matrix, serve as efficient and reusable catalysts for benzoxazole synthesis under solvent-free conditions. nih.govacs.org The gel can be recovered by simple centrifugation or filtration and has demonstrated consistent performance over multiple reaction cycles. nih.govacs.org

Copper(II) Oxide Nanoparticles: Supported on various materials, these nanoparticles effectively catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org The catalyst is ligand-free, recoverable, and can be recycled without losing its catalytic efficacy. organic-chemistry.org

Homogeneous Catalysis: While separation can be more challenging, homogeneous catalysts often exhibit high activity and selectivity. Advances in this area are aimed at improving catalyst stability and developing methods for their recovery. Ruthenium-based complexes, for instance, have been employed in acceptorless dehydrogenative coupling reactions of alcohols with 2-aminophenols to produce benzoxazoles. acs.org Efforts to heterogenize such catalysts, for example by anchoring them to phosphine-functionalized magnetic nanoparticles, combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones. acs.org

Catalyst SystemCatalyst TypeKey AdvantagesRecyclabilityRelevant Sources
Fe3O4@SiO2-SO3HHeterogeneous (Magnetic Nanoparticle)Solvent-free conditions, simple magnetic separation, high yields.Yes, multiple cycles with minimal activity loss. ajchem-a.comresearchgate.net
Brønsted Acidic Ionic Liquid Gel (BAIL gel)Heterogeneous (Immobilized Ionic Liquid)Solvent-free conditions, high yields, simple work-up.Yes, recoverable by filtration/centrifugation for at least five runs. nih.govacs.org
Ruthenium/Iron Bimetallic NanoparticlesHeterogeneous (Magnetic Nanoparticle)Operates in aqueous media, magnetic recovery.Yes, tested for up to five cycles. spast.org
Copper(II) Oxide NanoparticlesHeterogeneousLigand-free, efficient for intramolecular cyclization.Yes, recoverable and reusable. organic-chemistry.org
Ruthenium Complexes (e.g., RuCl2(PPh3)3)HomogeneousHigh activity in dehydrogenative coupling reactions.Challenging, but can be improved by immobilization on supports. acs.org

Advancements in Theoretical Chemistry and Predictive Modeling for Halogenated Heterocycles

Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of halogenated heterocycles like this compound. nih.govacs.org These methods allow researchers to predict molecular behavior, rationalize experimental observations, and design novel compounds and synthetic pathways with greater precision.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and reaction mechanisms involving halogenated compounds. acs.orgbeilstein-journals.org For a molecule like this compound, DFT can be employed to calculate key properties such as bond dissociation energies, which are crucial for predicting chemical stability and the feasibility of certain reactions. beilstein-journals.org Computational studies can also elucidate the dynamics of molecular motions, such as the rotation around single bonds, which can influence the conformational preferences and biological activity of the molecule. acs.org

Predictive modeling, including the use of machine learning algorithms, is an emerging area that complements traditional computational methods. beilstein-journals.org By training models on existing datasets of chemical properties, it is becoming possible to predict characteristics like the reactivity of hypervalent halogen reagents or the binding affinity of a ligand to a biological target. beilstein-journals.orgnih.gov For halogenated heterocycles, these models can help identify the most likely sites for electrophilic or nucleophilic attack, guiding synthetic chemists in achieving desired regioselectivity. msu.eduyoutube.com Molecular dynamics simulations further allow for the study of how these molecules interact with their environment, such as a solvent or a protein's active site, providing insights into the balance of hydrophobic and electrostatic interactions that govern their behavior. nih.govnih.gov

Environmental and Economic Sustainability Considerations in Industrial Production

The principles of green chemistry are increasingly influencing the industrial-scale synthesis of chemical intermediates, including precursors to compounds like this compound. The focus is on developing processes that are not only economically viable but also minimize environmental impact. ajchem-a.comjetir.org

Environmental Sustainability: A primary goal is the reduction or elimination of volatile organic solvents (VOCs), which are often environmentally harmful. ajchem-a.com Research has demonstrated the successful synthesis of benzoxazoles under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.govjetir.orgrsc.orgorgchemres.org The use of molecular sieves or reusable catalysts like magnetic nanoparticles and ionic liquid gels facilitates these solvent-free reactions. nih.govajchem-a.comsemanticscholar.org

Atom economy is another key consideration, where reactions are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. The development of recyclable catalysts further enhances sustainability by reducing the consumption of, often expensive and toxic, heavy metals and simplifying waste streams. nih.govajchem-a.comspast.org For example, catalysts that can be magnetically separated or easily filtered from the reaction mixture reduce the need for energy-intensive purification steps like column chromatography. ajchem-a.comresearchgate.net

Furthermore, adopting continuous flow manufacturing can lead to substantial economic benefits. mtak.hu These systems often have lower capital costs for a given production capacity compared to traditional batch reactors, require a smaller physical footprint, and can be operated with a higher degree of automation, reducing labor costs. durham.ac.uk The improved safety profile of flow chemistry can also lead to lower insurance and compliance costs. The synthesis of 2-chloro-5-iodobenzoic acid, a likely precursor, has been the subject of several patents focused on improving yield and simplifying process steps, highlighting the industrial drive for more economical production methods suitable for large-scale manufacturing. patsnap.compatsnap.comgoogle.comwipo.int

Sustainability ApproachDescriptionEnvironmental BenefitEconomic BenefitRelevant Sources
Solvent-Free SynthesisConducting reactions without a solvent medium, often using a reusable catalyst.Eliminates VOC emissions and solvent waste.Reduces cost of solvent purchase and disposal. nih.govajchem-a.comresearchgate.netacs.org
Use of Green SolventsEmploying environmentally benign solvents like water or ethanol.Reduces toxicity and environmental impact compared to traditional organic solvents.Lower solvent cost and potentially simpler work-up. jetir.orgrsc.orgorgchemres.org
Recyclable CatalystsUsing heterogeneous or recoverable catalysts (e.g., magnetic nanoparticles, immobilized ionic liquids).Minimizes metal waste and the need for fresh catalyst.Lowers raw material costs over multiple production runs. nih.govajchem-a.comspast.org
Continuous Flow ProcessingSynthesizing compounds in a continuous stream rather than in batches.Improved safety, less waste generation, lower energy consumption per unit of product.Increased efficiency, automation reduces labor costs, lower capital investment for scale-up. mtak.hudurham.ac.uk
High-Yield ReactionsOptimizing reaction conditions to maximize the conversion of reactants to the desired product.Less unreacted starting material and by-product waste.Maximizes output from a given amount of raw materials, improving profitability. nih.govajchem-a.comrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.